molecular formula C12H12O2 B12093999 4,6,7-Trimethyl-2h-chromen-2-one CAS No. 75786-75-3

4,6,7-Trimethyl-2h-chromen-2-one

Cat. No.: B12093999
CAS No.: 75786-75-3
M. Wt: 188.22 g/mol
InChI Key: RYGXMOYSSBNDQZ-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-2H-chromen-2-one (CAS: Not explicitly provided) is a synthetic coumarin derivative characterized by three methyl substituents at the 4-, 6-, and 7-positions of the chromene backbone. Synthesized via condensation reactions using methanesulfonic acid (MeSO3H) and aluminum oxide (Al2O3) as catalysts, it is obtained as a white crystalline solid with a melting point of 167–169°C and a yield of 80% . Structural confirmation is achieved through NMR, IR, and MS analyses.

Properties

CAS No.

75786-75-3

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4,6,7-trimethylchromen-2-one

InChI

InChI=1S/C12H12O2/c1-7-4-10-9(3)6-12(13)14-11(10)5-8(7)2/h4-6H,1-3H3

InChI Key

RYGXMOYSSBNDQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. For 4,6,7-Trimethyl-2H-chromen-2-one, the starting materials would include 3,5,6-trimethylphenol and ethyl acetoacetate.

Industrial Production Methods

On an industrial scale, the synthesis of 4,6,7-Trimethyl-2H-chromen-2-one can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4,6,7-Trimethyl-2H-chromen-2-one exhibits significant biological activity due to its unique structural features. Research indicates that this compound can interact with various biological targets and pathways, making it a candidate for drug development.

Anticancer Properties

Several studies have highlighted the anticancer potential of 4,6,7-trimethyl-2H-chromen-2-one. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have demonstrated cytotoxic effects against liver carcinoma cell lines (HEPG2) with IC50 values indicating promising antitumor activity .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been evaluated for its efficacy against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Synthesis and Structural Modifications

The synthesis of 4,6,7-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions that allow for the introduction of various substituents that enhance its biological activity. Structural modifications can lead to derivatives with improved potency and selectivity for specific targets .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of several coumarin derivatives derived from 4,6,7-trimethyl-2H-chromen-2-one on different cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity against HEPG2 cells .

Case Study: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of 4,6,7-trimethyl-2H-chromen-2-one against strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that this compound could serve as a lead structure for developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation in cancer cell lines; induces apoptosis
Antimicrobial ActivityEffective against bacteria and fungi; disrupts cell membranes
Enzyme InhibitionModulates enzyme activity related to inflammation and cancer
Synthesis PotentialMulti-step synthesis allows for diverse derivatives with enhanced activity

Mechanism of Action

The mechanism of action of 4,6,7-Trimethyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, its anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Coumarin Derivatives

Key Observations :

  • Substituent Effects on Melting Points : Hydroxyl groups (e.g., 5,7-dihydroxy-4-methyl) significantly elevate melting points (280–284°C) due to strong intermolecular hydrogen bonding, whereas methyl or methoxy groups result in lower melting points (164–169°C) .
  • Synthetic Yields : Methylated derivatives (e.g., 4,6,7-trimethyl) exhibit slightly lower yields (80%) compared to hydroxylated analogs (96–97%), likely due to steric hindrance during synthesis .
Cytotoxicity and Anticancer Potential
  • 4,6,7-Trimethyl-2H-chromen-2-one: No direct cytotoxicity data are reported in the provided evidence. However, its structural analogs with amino side chains (e.g., diethylaminoethoxy derivatives) show LD50 values of 5.0–34.2 μM against lung cancer (A549) cells .
  • 5,7-Dihydroxy-4-propyl-2H-chromen-2-one: Demonstrates notable antimicrobial and antitumor activity, with docking studies suggesting interactions with microbial enzymes and tumor targets .
  • Hydroxylated Derivatives : 5,7-dihydroxy-4-methylcoumarin exhibits aldose reductase inhibition (IC50 ~750 nM), relevant for diabetes management .

Trends :

  • Polar Groups Enhance Bioactivity: Hydroxyl and amino substituents improve interactions with biological targets (e.g., enzymes, DNA), whereas methyl groups may prioritize passive diffusion via increased lipophilicity .

Physicochemical Properties

  • Solubility : Hydroxylated coumarins (e.g., 5,7-dihydroxy-4-methyl) are more water-soluble due to H-bonding capacity, whereas methylated versions require organic solvents for dissolution .

Biological Activity

4,6,7-Trimethyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, is part of a larger class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of 4,6,7-trimethyl-2H-chromen-2-one can be represented as follows:

C12H12O2\text{C}_{12}\text{H}_{12}\text{O}_2

This compound features a chromone core with three methyl groups at positions 4, 6, and 7, which significantly influence its biological properties.

Biological Activity Overview

Research has demonstrated that 4,6,7-trimethyl-2H-chromen-2-one exhibits a variety of biological activities:

The biological activities of 4,6,7-trimethyl-2H-chromen-2-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis via caspase activation pathways and inhibition of tubulin polymerization .
  • Reactive Oxygen Species (ROS) Generation : It has been reported to elevate ROS levels in cancer cell lines, contributing to its cytotoxic effects .

Study 1: Insecticidal Activity

A study conducted by Corzo et al. (2023) evaluated the insecticidal properties of various coumarins against Spodoptera frugiperda. The results indicated that 4,6,7-trimethyl-2H-chromen-2-one was among the most effective compounds tested, achieving over 40% mortality in pupae .

Study 2: Anticancer Potential

In research focusing on the anticancer properties of chromene derivatives, it was found that several compounds similar to 4,6,7-trimethyl-2H-chromen-2-one exhibited potent cytotoxicity against breast cancer cell lines (MCF7). These compounds were shown to induce apoptosis through mechanisms involving ROS generation and tubulin interaction .

Comparative Biological Activity Table

Activity TypeCompoundEffectivenessReference
Insecticidal4,6,7-Trimethyl-2H-chromen-2-one>40% pupal mortality
AnticancerSimilar chromene derivativesInduces apoptosis
AntimicrobialVarious coumarin derivativesEffective against bacteria
AntidiabeticCoumarin derivativesEnhances insulin sensitivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6,7-Trimethyl-2H-chromen-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via Pechmann condensation, a classic method for coumarin derivatives. For example, solvent-free conditions using a grinding technique with silica-supported sulfuric acid (SSA) as a catalyst enhance reaction efficiency and yield (e.g., 95% yield reported for structurally similar chromenones) . Optimization involves adjusting molar ratios of reactants (e.g., resorcinol derivatives and β-keto esters), temperature (80–120°C), and catalyst loading. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4,6,7-Trimethyl-2H-chromen-2-one?

  • Methodological Answer :

  • FTIR : Identifies carbonyl (C=O) stretching vibrations (~1700–1650 cm⁻¹) and aromatic C-H bonds .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 4,6,7) and aromatic proton environments .
  • X-ray Crystallography : Resolves crystal packing and molecular geometry. The SHELX suite (e.g., SHELXL-97) refines crystallographic data, with R factors <0.05 indicating high precision . Antiparallel π-π stacking (centroid distances ~3.866 Å) and C–H⋯O hydrogen bonds are common in related structures .

Q. How are computational methods like DFT or Hirshfeld surface analysis applied to study this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Hirshfeld surfaces map intermolecular interactions (e.g., C–H⋯O contacts) and quantify their contributions to crystal packing. These methods validate experimental crystallographic data and explain stability trends .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for 4,6,7-Trimethyl-2H-chromen-2-one?

  • Methodological Answer : Discrepancies in bond angles or intermolecular distances between XRD and DFT models may arise from crystal packing effects. Validate using:

  • Multi-technique validation : Cross-check NMR/FTIR with XRD to rule out impurities.
  • Thermal ellipsoid analysis : Assess dynamic vs. static disorder in crystallographic refinement .
  • Solvent effect simulations : Incorporate solvent molecules in computational models to mimic experimental conditions .

Q. What strategies improve the photophysical properties of 4,6,7-Trimethyl-2H-chromen-2-one for sensor applications?

  • Methodological Answer : Modify substituents (e.g., electron-withdrawing groups) to tune fluorescence. For example:

  • Fluorescent probes : Introduce nitro or methoxy groups to enhance Stokes shifts (e.g., derivatives with λem >450 nm) .
  • Aggregation studies : Monitor emission quenching in polar solvents using UV-Vis and fluorescence spectroscopy.

Q. How can reaction mechanisms for 4,6,7-Trimethyl-2H-chromen-2-one synthesis be elucidated under varying conditions?

  • Methodological Answer :

  • Kinetic studies : Track intermediates via in-situ FTIR or HPLC-MS.
  • Isotopic labeling : Use deuterated reagents to identify proton transfer steps in Pechmann condensation .
  • Theoretical modeling : Simulate transition states and activation energies using Gaussian or ORCA software .

Q. What challenges arise in crystallizing 4,6,7-Trimethyl-2H-chromen-2-one, and how are they addressed?

  • Methodological Answer : Polymorphism and twinning are common due to planar structures. Mitigation strategies include:

  • Slow evaporation : Use mixed solvents (e.g., CHCl3/MeOH) to grow single crystals.
  • High-resolution XRD : Collect data at low temperature (e.g., 153 K) to reduce thermal motion artifacts .
  • Twinning refinement : Apply SHELXL's TWIN/BASF commands to model overlapping lattices .

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